molecular formula C20H32O3 B1210608 5-Hete

5-Hete

Cat. No. B1210608
M. Wt: 320.5 g/mol
InChI Key: KGIJOOYOSFUGPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04677210

Procedure details

A suspension of human neutrophils in buffer is incubated for 3 min at 30° C. with (14C)-arachidonic acid (AA) and calcium ionophore A23187. Citric Acid (2M) /NDGA* (10 mM) is used to quench the reaction. Following the addition of a trace amount of (3H)-5-HETE together with an excess of unlabeled 5-HETE to each tube, the mixture is extracted with chloroform/methanol. The organic layer is washed with dilute hydrochloric acid and the total volume is transferred to glass tubes and dried in vacuo. The residue is dissolved in a small volume of chloroform and is spotted on silica gel TLC sheets which are developed with an ethyl acetate/isooctane/water/acetic acid solvent system
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
calcium ionophore A23187
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
(3H)-5-HETE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(O)=O.C[C@H]1[C@@H](CC2OC3C=CC(NC)=C(C(O)=O)C=3N=2)O[C@]2(O[C@H]([C@@H](C(C3NC=CC=3)=O)C)[C@H](C)C[C@H]2C)CC1.C(O)(=O)CC(CC(O)=O)(C(O)=O)O.CC(C(CC1C=CC(O)=C(O)C=1)C)CC1C=CC(O)=C(O)C=1.[CH3:96][CH2:97][CH2:98][CH2:99][CH2:100][CH:101]=[CH:102][CH2:103][CH:104]=[CH:105][CH2:106][CH:107]=[CH:108][CH:109]=[CH:110][CH:111]([OH:118])[CH2:112][CH2:113][CH2:114][C:115]([OH:117])=[O:116]>>[CH3:96][CH2:97][CH2:98][CH2:99][CH2:100]/[CH:101]=[CH:102]\[CH2:103]/[CH:104]=[CH:105]\[CH2:106]/[CH:107]=[CH:108]\[CH:109]=[CH:110]\[C@@H:111]([OH:118])[CH2:112][CH2:113][CH2:114][C:115]([OH:117])=[O:116]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O
Name
calcium ionophore A23187
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[C@@H]1CC[C@]2([C@@H](C[C@H]([C@H](O2)[C@H](C)C(=O)C3=CC=CN3)C)C)O[C@@H]1CC4=NC5=C(O4)C=CC(=C5C(=O)O)NC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CC1=CC(=C(C=C1)O)O)C(C)CC2=CC(=C(C=C2)O)O
Step Four
Name
(3H)-5-HETE
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC=CCC=CCC=CC=CC(CCCC(=O)O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A suspension of human neutrophils
CUSTOM
Type
CUSTOM
Details
to quench
CUSTOM
Type
CUSTOM
Details
the reaction
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with chloroform/methanol
WASH
Type
WASH
Details
The organic layer is washed with dilute hydrochloric acid
CUSTOM
Type
CUSTOM
Details
dried in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in a small volume of chloroform

Outcomes

Product
Name
Type
Smiles
CCCCC/C=C\C/C=C\C/C=C\C=C\[C@H](CCCC(=O)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04677210

Procedure details

A suspension of human neutrophils in buffer is incubated for 3 min at 30° C. with (14C)-arachidonic acid (AA) and calcium ionophore A23187. Citric Acid (2M) /NDGA* (10 mM) is used to quench the reaction. Following the addition of a trace amount of (3H)-5-HETE together with an excess of unlabeled 5-HETE to each tube, the mixture is extracted with chloroform/methanol. The organic layer is washed with dilute hydrochloric acid and the total volume is transferred to glass tubes and dried in vacuo. The residue is dissolved in a small volume of chloroform and is spotted on silica gel TLC sheets which are developed with an ethyl acetate/isooctane/water/acetic acid solvent system
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
calcium ionophore A23187
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
(3H)-5-HETE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(O)=O.C[C@H]1[C@@H](CC2OC3C=CC(NC)=C(C(O)=O)C=3N=2)O[C@]2(O[C@H]([C@@H](C(C3NC=CC=3)=O)C)[C@H](C)C[C@H]2C)CC1.C(O)(=O)CC(CC(O)=O)(C(O)=O)O.CC(C(CC1C=CC(O)=C(O)C=1)C)CC1C=CC(O)=C(O)C=1.[CH3:96][CH2:97][CH2:98][CH2:99][CH2:100][CH:101]=[CH:102][CH2:103][CH:104]=[CH:105][CH2:106][CH:107]=[CH:108][CH:109]=[CH:110][CH:111]([OH:118])[CH2:112][CH2:113][CH2:114][C:115]([OH:117])=[O:116]>>[CH3:96][CH2:97][CH2:98][CH2:99][CH2:100]/[CH:101]=[CH:102]\[CH2:103]/[CH:104]=[CH:105]\[CH2:106]/[CH:107]=[CH:108]\[CH:109]=[CH:110]\[C@@H:111]([OH:118])[CH2:112][CH2:113][CH2:114][C:115]([OH:117])=[O:116]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O
Name
calcium ionophore A23187
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[C@@H]1CC[C@]2([C@@H](C[C@H]([C@H](O2)[C@H](C)C(=O)C3=CC=CN3)C)C)O[C@@H]1CC4=NC5=C(O4)C=CC(=C5C(=O)O)NC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CC1=CC(=C(C=C1)O)O)C(C)CC2=CC(=C(C=C2)O)O
Step Four
Name
(3H)-5-HETE
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC=CCC=CCC=CC=CC(CCCC(=O)O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A suspension of human neutrophils
CUSTOM
Type
CUSTOM
Details
to quench
CUSTOM
Type
CUSTOM
Details
the reaction
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with chloroform/methanol
WASH
Type
WASH
Details
The organic layer is washed with dilute hydrochloric acid
CUSTOM
Type
CUSTOM
Details
dried in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in a small volume of chloroform

Outcomes

Product
Name
Type
Smiles
CCCCC/C=C\C/C=C\C/C=C\C=C\[C@H](CCCC(=O)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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